molecular formula C17H10N4O3S B2728947 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-42-1

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2728947
CAS No.: 313404-42-1
M. Wt: 350.35
InChI Key: CGMUAODZXCSCQT-UHFFFAOYSA-N
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Description

4-Cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole core substituted with a 4-nitrophenyl group at the 4-position and a benzamide moiety at the 2-position. The benzamide component includes a cyano substituent at the para position, contributing to its electron-withdrawing properties.

Properties

IUPAC Name

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c18-9-11-1-3-13(4-2-11)16(22)20-17-19-15(10-25-17)12-5-7-14(8-6-12)21(23)24/h1-8,10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUAODZXCSCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in dimethylformamide . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In particular, 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been evaluated for its efficacy against various bacterial strains.

  • Case Study: Antimicrobial Screening
    A study assessed the compound's activity against Gram-positive and Gram-negative bacteria, revealing significant inhibition rates. For instance, it showed effective results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Bacillus subtilis0.0625

Anticancer Properties

The thiazole moiety in the compound is linked to various anticancer activities. Several studies have focused on its potential against different cancer cell lines.

  • Case Study: Cytotoxicity Against Cancer Cells
    In vitro studies have shown that this compound exhibits cytotoxic effects on human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The compound's IC50 values were reported to be significantly lower than those of conventional chemotherapeutics, indicating its potential as a lead compound for further development .
Cell LineIC50 (µM)
A549 (Lung Adenocarcinoma)25
U251 (Glioblastoma)15

Therapeutic Applications

The compound has also shown promise in treating specific diseases beyond cancer and bacterial infections.

  • Case Study: Trypanosomiasis Treatment
    Research indicated that derivatives of thiazole, including similar compounds to this compound, achieved complete cures in murine models of human African trypanosomiasis. This suggests a potential pathway for developing new treatments for this neglected tropical disease .

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The thiazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Ring

Nitrophenyl vs. Methylphenyl Substitutions
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing the 4-nitrophenyl group with a 4-methylphenyl moiety resulted in 129.23% activity in plant growth modulation assays, higher than the nitrophenyl analog (119.09%). The methyl group’s electron-donating nature may enhance bioavailability or target binding compared to the nitro group’s electron-withdrawing effects.
Sulfamoyl vs. Cyano Substitutions
  • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Substituting the cyano group with a sulfamoyl moiety reduced activity to 119.09%, suggesting the cyano group’s stronger electron-withdrawing character is critical for efficacy. Sulfamoyl groups may introduce hydrogen-bonding capabilities but could reduce membrane permeability due to increased polarity.

Variations in the Benzamide Moiety

Halogenated Derivatives
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Bromine substitution at the benzamide’s para position showed comparable structural parameters to the cyano analog but may exhibit differences in π-π stacking or hydrophobic interactions. Bromine’s larger atomic radius could sterically hinder target binding compared to the compact cyano group.
Methoxy and Dichlorophenyl Derivatives
  • EMAC2060 and EMAC2061 (): Methoxy and dichlorophenyl substituents on the benzamide led to synthesis yields below 80%, indicating synthetic challenges compared to the cyano derivative’s 68% yield. Methoxy groups (electron-donating) may reduce reactivity in electrophilic environments, while dichlorophenyl groups enhance lipophilicity.

Key Data Tables

Mechanistic and Spectroscopic Insights

  • IR Spectroscopy: The cyano group in the target compound would exhibit a strong absorption band near 2220 cm⁻¹ (C≡N stretch), absent in sulfamoyl or methoxy analogs ().
  • Tautomerism : Unlike triazole derivatives (), the thiazole core in the target compound is less prone to tautomerism, ensuring structural stability.

Biological Activity

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

Its molecular formula is C15H12N4O2SC_{15}H_{12}N_4O_2S, and it possesses a complex structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial : Inhibitory effects on bacterial growth.
  • Antitumor : Potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : Reduction in inflammatory markers in vitro and in vivo.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing thiazole rings often inhibit specific enzymes involved in metabolic pathways.
  • Interference with DNA/RNA Synthesis : The presence of nitrophenyl groups may enhance interaction with nucleic acids, disrupting replication and transcription processes.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antitumor Activity

A study investigated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that this compound demonstrated significant antiproliferative activity against breast cancer cells (IC50 values in the low micromolar range) .

Antimicrobial Properties

Research has shown that thiazole derivatives exhibit antimicrobial properties. A comparative study highlighted that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Q & A

Basic: What are the optimal synthetic routes for 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how are intermediates characterized?

Answer:
Synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React α-haloketones with thiourea derivatives under acidic/basic conditions (e.g., H₂SO₄ or Et₃N) to form the thiazole core .

Amide Coupling : Use 4-cyanobenzoyl chloride with the thiazole-2-amine intermediate in pyridine or DMF, monitored via TLC .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) ensures purity (>95% by HPLC) .
Characterization :

  • NMR (¹H/¹³C) confirms regiochemistry of substituents.
  • FT-IR verifies C≡N (2220 cm⁻¹) and amide C=O (1680 cm⁻¹) .

Basic: What spectroscopic and computational methods validate the compound’s structure?

Answer:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-N bond in thiazole: 1.32 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 377.05 for C₁₉H₁₁N₄O₃S) .
  • DFT Calculations : Predict vibrational frequencies and electronic properties (HOMO-LUMO gap ~4.2 eV) .

Basic: What biological targets are hypothesized for this compound?

Answer:
Analogous thiazole-benzamide derivatives inhibit:

  • Enzymes : Pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via amide conjugation .
  • Kinases : EGFR or VEGFR2 in cancer cells (IC₅₀ ~1–10 µM) due to nitro group electron-withdrawing effects .
    Assays : Use enzyme-linked immunosorbent assays (ELISA) or cell viability (MTT) tests with positive controls (e.g., imatinib) .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 40% vs. 70%)?

Answer:
Yield discrepancies arise from:

  • Reaction Conditions : Temperature (60°C vs. reflux) and solvent polarity (DMF vs. THF) alter nucleophilic substitution efficiency .
  • Workup Protocols : Incomplete neutralization of HCl byproducts reduces crystallinity; optimize NaHCO₃ washing .
    Mitigation : Design DoE (Design of Experiments) to test variables (time, solvent, stoichiometry) .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Answer:

  • PFOR Inhibition : The amide anion binds to the enzyme’s active site, disrupting electron transfer (kcat reduction by ~80%) .
  • Molecular Docking : Nitro group forms π-π stacking with Tyr residues; cyano group stabilizes via hydrophobic interactions .
    Validation : Use site-directed mutagenesis on key residues (e.g., Tyr→Phe) to confirm binding .

Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?

Answer:

  • Nitro Group : Replace with CF₃ (electron-withdrawing) to enhance kinase binding (ΔpIC₅₀ +0.5) .
  • Cyano Group : Substitute with COOH to improve solubility (logP reduction from 3.1 to 1.8) .
    Methods : Synthesize analogs via Suzuki-Miyaura coupling (aryl boronic acids) and test in dose-response assays .

Advanced: What computational models predict its pharmacokinetics and toxicity?

Answer:

  • QSAR : Use MOE or Schrödinger to correlate descriptors (e.g., PSA, logD) with permeability (Caco-2 assay data) .
  • ADMET Prediction : SwissADME forecasts moderate bioavailability (F% ~50%) and CYP3A4 inhibition risk .
    Validation : In vitro microsomal stability assays (t₁/₂ >30 min = favorable) .

Advanced: How to assess stability under physiological conditions?

Answer:

  • pH Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via HPLC (e.g., <10% loss at 24 h) .
  • Light Sensitivity : UV-vis spectroscopy tracks nitro group reduction (λmax shift from 320 nm to 280 nm) .
    Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate phase identification .
  • Disorder : Nitro group rotation requires refinement with restrained occupancy (e.g., SHELXL) .
    Solution : Grow crystals in mixed solvents (e.g., CH₃OH/CHCl₃) and collect data at 100 K .

Advanced: How to evaluate multi-target effects in complex biological systems?

Answer:

  • Proteomics : SILAC-based profiling identifies off-target kinases .
  • Network Pharmacology : Use STRING-DB to map protein interaction networks perturbed by the compound .
    Dose Optimization : Balance IC₅₀ ratios for primary vs. off-targets (e.g., >10-fold selectivity) .

Advanced: How to address cross-reactivity in thiazole-containing analogs?

Answer:

  • Selectivity Screening : Test against panels of related enzymes (e.g., 50 kinases in DiscoverX) .
  • Proteolytic Profiling : LC-MS/MS identifies metabolites to rule out non-specific thiazole cleavage .

Advanced: What in vitro models best predict in vivo toxicity?

Answer:

  • Hepatotoxicity : Primary hepatocyte cultures assess CYP450 inhibition (e.g., IC₅₀ <10 µM = high risk) .
  • Cardiotoxicity : hERG channel binding assays (patch-clamp; IC₅₀ >30 µM = acceptable) .

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